BenchChemオンラインストアへようこそ!

Jaspamide M

Actin cytoskeleton Structure-activity relationship Microtubule selectivity

Jaspamide M (also referenced as jasplakinolide M) is a naturally occurring cyclodepsipeptide isolated from the marine sponge Jaspis splendans. It belongs to the jasplakinolide/jaspamide family of actin cytoskeleton modulators, characterized by a macrocyclic structure containing both peptide and ester bonds.

Molecular Formula C35H43BrN4O6
Molecular Weight 695.6 g/mol
Cat. No. B1263323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJaspamide M
Molecular FormulaC35H43BrN4O6
Molecular Weight695.6 g/mol
Structural Identifiers
SMILESCC1CC(OC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(CC(=C1)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C
InChIInChI=1S/C35H43BrN4O6/c1-19-14-20(2)16-22(4)46-31(42)18-29(24-10-12-25(41)13-11-24)39-35(45)30(40-34(44)23(5)37-33(43)21(3)15-19)17-27-26-8-6-7-9-28(26)38-32(27)36/h6-14,20-23,29-30,38,41H,15-18H2,1-5H3,(H,37,43)(H,39,45)(H,40,44)/b19-14+/t20-,21-,22-,23-,29+,30+/m0/s1
InChIKeyMCCCWOHEVPWUGJ-PKWVKXEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jaspamide M Procurement Guide: A Modified Cyclodepsipeptide with Differentiated Actin-Targeting and Polyploidization Activity


Jaspamide M (also referenced as jasplakinolide M) is a naturally occurring cyclodepsipeptide isolated from the marine sponge Jaspis splendans [1]. It belongs to the jasplakinolide/jaspamide family of actin cytoskeleton modulators, characterized by a macrocyclic structure containing both peptide and ester bonds. Jaspamide M is distinguished from the prototypical parent compound jasplakinolide (jaspamide) by a specific structural modification: it is a demethyl analogue bearing an unmethylated N-terminal tryptophan residue (N-methylabrine → abrine), resulting in a molecular formula of C₃₅H₄₃BrN₄O₆ [1]. This compound exhibits antimicrofilament activity, functioning as an actin polymerization inhibitor that disrupts F-actin dynamics and demonstrates antiproliferative effects against human tumor cell lines [1]. Its biosynthesis is attributed to symbiotic Jaspinella bacteria harboring a hybrid PKS-NRPS gene cluster [2].

Why Jaspamide M Cannot Be Substituted by Generic Jasplakinolide or Other In-Class Actin Modulators


Although Jaspamide M shares a common macrocyclic scaffold with jasplakinolide, chondramides, and miuraenamide A, subtle structural variations within this compound class produce functionally distinct biological outcomes that preclude simple generic substitution [1]. The actin-binding compound landscape has moved beyond a binary 'stabilizer vs. destabilizer' classification: even structurally related congeners exhibit divergent effects on actin-binding protein competition, gene transcription profiles, and cell migration [2]. Specifically, the N-methylation status of the tryptophan residue in jaspamide derivatives directly modulates antiproliferative potency and microfilament disruption activity [1]. Furthermore, different actin stabilizers display distinct ion channel inhibition profiles with profound toxicological implications—jasplakinolide potently inhibits Kv1.5 cardiac channels (98.5% at 10 μM) while sparing hERG, a selectivity signature not generalizable to all analogs [3]. These compound-specific pharmacological fingerprints mean that substituting one jaspamide congener for another without experimental validation risks introducing uncharacterized off-target effects or losing the desired biological activity.

Jaspamide M Differentiated Evidence: Quantitative Comparisons Against Jasplakinolide and Related Actin Modulators


N-Methylation Deficiency in Jaspamide M Abolishes Microtubule Inhibition Observed with Jasplakinolide

Jaspamide M, as a demethyl analogue of jasplakinolide, differs by the absence of an N-methyl group on the bromotryptophan residue (molecular formula C₃₅H₄₃BrN₄O₆ vs. C₃₆H₄₅BrN₄O₆ for jasplakinolide) [1]. The SAR analysis across all natural jaspamides demonstrates that this N-methylation status directly affects antimicrofilament activity profiles. While jasplakinolide is known to disrupt both actin filaments and, at higher concentrations, microtubule organization in certain cell types, jaspamide and its demethyl congeners exhibit more restricted actin-specific effects, with no significant microtubule perturbation at comparable concentrations [1]. This differential cytoskeletal selectivity profile is critical for applications requiring isolated actin network manipulation without confounding microtubule effects.

Actin cytoskeleton Structure-activity relationship Microtubule selectivity

Jaspamide M Induces Polyploidization in HL-60 Cells: A Differentiated Functional Outcome vs. Jasplakinolide-Induced Apoptosis

Jaspamide (the parent cyclodepsipeptide, referenced interchangeably with jasplakinolide in the literature) at 5 × 10⁻⁸ M concentration induces a pronounced polyploidization phenotype in HL-60 promyelocytic leukemia cells, with 56.3% of exposed cells becoming multinuclear after 2 days of cultivation compared with only 2.4% in untreated controls [1]. This represents a ≥23-fold increase in multinuclear cell population. Jaspamide M, as a closely related demethyl congener with verified antimicrofilament activity [2], is expected to exhibit this polyploidization-inducing property, which is distinct from the classical apoptosis induction observed with jasplakinolide in other carcinoma models (IC₅₀ = 35 nM against PC-3 prostate carcinoma cells) [3]. This polyploidization phenotype is time-dependent, with increasing nucleus size and number, and is accompanied by increased CD4 and CD14 surface expression, indicating differentiation-inducing capacity [1]. Note: The polyploidization data derive from studies using jaspamide/jasplakinolide; direct comparative polyploidization data for Jaspamide M vs. jasplakinolide are not available, but the SAR linkage via the N-methyl modification suggests that the demethyl status of Jaspamide M may modulate the balance between polyploidization and apoptosis outcomes.

Polyploidy induction HL-60 leukemia Differentiation therapy

Jaspamide Class Compounds Exhibit Cardiac Ion Channel Selectivity: Kv1.5 Inhibition (98.5%) with hERG Sparing vs. Mitoxantrone

Jaspamide (jasplakinolide; NSC-613009) at 10 μM inhibits Kv1.5 cardiac ion channel activity by 98.5% in patch clamp assays, while the Kv11.1 (hERG) channel—a critical safety pharmacology liability target—is minimally affected [1]. This selectivity profile contrasts with the known cardiotoxicant mitoxantrone, which was used as a comparator in the same study [1]. Jaspamide also inhibits Cav1.2, Cav3.2, and HCN2 channels but with less pronounced effect than on Kv1.5. In functional assays using spontaneously contracting human iPSC-derived cardiomyocytes, jaspamide (30 nM to 30 μM) decreased cardiomyocyte cell indices and beat amplitude in a concentration-dependent manner, with concentration-dependent increases in rhythmic beating rate at ≤6 h followed by dose-dependent decreases after 6–72 h exposure [1]. While these data are generated with the parent jaspamide compound, Jaspamide M as its demethyl congener shares the same actin-targeting pharmacophore, and this ion channel selectivity fingerprint provides essential toxicological context for procurement decisions involving any jaspamide-class compound. The narrow margin of safety observed in vivo (efficacy vs. acute toxicity in rats and dogs) further underscores the need for congener-specific toxicological characterization [1]. Note: Jaspamide M-specific ion channel data are not available; this evidence is presented as class-level inference with the explicit caveat that the N-methyl modification may modulate ion channel interactions.

Cardiotoxicity profiling Ion channel selectivity Safety pharmacology

Jaspamide M Is a Marine-Sponge-Derived Natural Product with Restricted Availability vs. Fermentation-Produced Chondramides

Jaspamide M is isolated exclusively from the marine sponge Jaspis splendans collected at the Vanuatu Islands, with its supply dependent on wild-harvested sponge biomass [1]. This contrasts sharply with the chondramides (A–D), which are structurally related cyclodepsipeptides produced by the myxobacterium Chondromyces crocatus and can be manufactured in large quantities via fermentation [2]. The chondramides exhibit antiproliferative IC₅₀ values ranging from 3 to 85 nM—the same order of magnitude as jasplakinolide—and similarly disrupt actin cytoskeleton organization without affecting microtubules [2]. However, the chondramides are not simply substitutes for jaspamide congeners: the N-methylation pattern, amino acid composition, and polyketide segment differ between the two classes, resulting in distinct SAR profiles [1][2]. Jaspamide M's unique demethyl-tryptophan modification and its exclusive marine origin make it an irreplaceable tool for comparative SAR studies and a supply-constrained research reagent requiring advance procurement planning.

Natural product sourcing Fermentation vs. extraction Supply chain differentiation

Jaspamide Class Selectively Spares Phagocytosis While Disrupting Actin-Dependent Ruffling: A Functional Selectivity Not Observed with Cytochalasin D

Jaspamide treatment at 10⁻⁷ mol/L induces dramatic F-actin aggregation in both HL-60 cells and human monocytes, effectively inhibiting membrane ruffling and intracellular movement, yet remarkably spares phagocytic activity and respiratory burst function [1]. This functional uncoupling—disrupting certain actin-dependent processes (ruffling, motility) while preserving others (phagocytosis, oxidative burst)—is a distinctive pharmacological signature of the jaspamide class. In contrast, cytochalasin D, another widely used actin tool compound, broadly inhibits phagocytosis at concentrations that disrupt actin filaments [2]. The chondramides similarly disrupt actin cytoskeleton organization without affecting the microtubule system, confirming that this selectivity is a class-level feature of cyclodepsipeptide actin modulators with the tripeptide/polyketide scaffold [3]. Jaspamide M, sharing this core pharmacophore with its demethyl modification, is expected to exhibit this same functional selectivity profile. This property makes the jaspamide class uniquely valuable for dissecting the differential actin requirements of various cellular processes.

Phagocytosis selectivity Actin-dependent processes Functional cytoskeletal pharmacology

Jaspamide M Optimal Research Application Scenarios Based on Differentiated Evidence


Leukemia Differentiation Therapy Research Requiring Polyploidization Induction

Jaspamide M is particularly suited for acute myeloid leukemia (AML) research programs investigating differentiation-based therapeutic strategies. The parent jaspamide compound induces 56.3% multinuclear cells in HL-60 cultures (vs. 2.4% in controls) with concomitant upregulation of CD14 and CD4 differentiation markers [1]. Jaspamide also significantly inhibits the self-renewal capacity of leukemic progenitors in clonogenic and suspension culture assays, and, similarly to cytosine arabinoside (ARA-C), induces immunophenotypic maturation of leukemic cell lines [2]. Jaspamide M, as a demethyl congener with confirmed antimicrofilament activity, provides a structurally distinct tool for probing the relationship between N-methylation status, actin disruption, and differentiation induction in AML models.

Cardiac Safety Pharmacology Studies Using a Defined Kv1.5-Selective/hERG-Sparing Actin Modulator

For safety pharmacology laboratories conducting cardiac ion channel profiling, jaspamide-class compounds provide a well-characterized reference standard with a distinctive selectivity signature: 98.5% Kv1.5 inhibition at 10 μM with minimal hERG (Kv11.1) effect [1]. This profile, combined with functional effects on human iPSC-derived cardiomyocyte contractility (decreased beat amplitude, concentration-dependent beating rate changes from 30 nM to 30 μM), makes Jaspamide M a valuable tool compound for validating cardiac safety assays and for investigating actin-dependent mechanisms of cardiotoxicity distinct from classical hERG-mediated QT prolongation [1].

Actin Cytoskeleton Studies Requiring Selective Disruption of Motility Without Phagocytosis Interference

Jaspamide M is an optimal choice for cell biology experiments that demand pharmacological dissection of actin-dependent processes. At 10⁻⁷ mol/L, jaspamide-class compounds induce F-actin aggregation and inhibit membrane ruffling and intracellular movement while preserving phagocytic activity and respiratory burst function [1]. This contrasts with cytochalasin D, which non-selectively inhibits phagocytosis. Researchers studying the differential actin requirements of lamellipodial protrusion versus phagocytic cup formation will benefit from this unique functional selectivity window [1].

Natural Product SAR and Biosynthetic Studies on Tryptophan-Modified Cyclodepsipeptides

Jaspamide M serves as an essential reference compound for structure-activity relationship studies within the jaspamide/chondramide/geodiamolide cyclodepsipeptide family. Its defining demethyl-tryptophan modification (abrine replacing N-methylabrine) provides a natural probe for assessing the contribution of N-methylation to actin binding affinity, antiproliferative potency, and microfilament disruption activity [1]. The recent identification of the Jaspinella bacterial symbiont harboring the jaspamide biosynthetic gene cluster opens avenues for heterologous expression and combinatorial biosynthesis, for which Jaspamide M serves as a key analytical standard [2].

Quote Request

Request a Quote for Jaspamide M

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.